Mal-PEG3-t-butyl ester

Descripción general

Descripción

Mal-PEG3-t-butyl ester is a polyethylene glycol derivative containing a maleimide group and a tert-butyl ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The tert-butyl protected carboxyl group can be deprotected under acidic conditions. The maleimide group reacts with thiol groups to form covalent bonds, enabling the connection of biomolecules with thiol groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Mal-PEG3-t-butyl ester is synthesized through a multi-step process. The synthesis typically involves the reaction of polyethylene glycol with maleic anhydride to introduce the maleimide group. The tert-butyl ester group is introduced by esterification with tert-butanol in the presence of an acid catalyst such as boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified by column chromatography and characterized by nuclear magnetic resonance spectroscopy and mass spectrometry .

Análisis De Reacciones Químicas

Types of Reactions

Mal-PEG3-t-butyl ester undergoes several types of chemical reactions, including:

Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.

Deprotection Reactions: The tert-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group

Common Reagents and Conditions

Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reaction is typically carried out in aqueous media at neutral pH.

Deprotection Reactions: Acidic conditions, such as trifluoroacetic acid, are used to remove the tert-butyl protecting group

Major Products Formed

Substitution Reactions: The major product is a thioether-linked conjugate.

Deprotection Reactions: The major product is the free carboxyl group

Aplicaciones Científicas De Investigación

Mal-PEG3-t-butyl ester has a wide range of scientific research applications:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.

Industry: Applied in the formulation of advanced materials and coatings .

Mecanismo De Acción

Mal-PEG3-t-butyl ester exerts its effects through the formation of covalent bonds with thiol groups. The maleimide group reacts with thiol groups on biomolecules, forming stable thioether bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for bioconjugation applications. The polyethylene glycol spacer enhances the solubility and stability of the conjugated biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

- Mal-PEG4-t-butyl ester

- Mal-PEG2-t-butyl ester

- Amino-PEG3-t-butyl ester

Comparison

Mal-PEG3-t-butyl ester is unique due to its specific combination of a maleimide group and a tert-butyl ester group. This combination allows for both bioconjugation and controlled release of the carboxyl group. Compared to similar compounds, this compound offers a balance between solubility, reactivity, and stability, making it highly versatile for various applications .

Actividad Biológica

Mal-PEG3-t-butyl ester is a specialized chemical compound that plays a significant role in various biological and pharmaceutical applications. This compound is a derivative of polyethylene glycol (PEG) and contains a maleimide functional group, which is crucial for its reactivity in bioconjugation processes. This article explores the biological activity of this compound, emphasizing its applications in drug delivery, bioconjugation, and surface modification.

Chemical Structure and Properties

Molecular Characteristics:

- Molecular Formula: C₁₃H₂₄O₇S

- Molecular Weight: 292.39 g/mol

- CAS Number: 252881-74-6

- Functional Groups: Maleimide, t-butyl ester

The presence of the maleimide group allows for selective conjugation with thiol-containing molecules, making this compound an essential tool in biochemistry and drug development.

Applications in Biological Research

-

Bioconjugation:

- This compound is widely used in bioconjugation to link biomolecules such as proteins, peptides, and nucleic acids. The PEG spacer enhances solubility and reduces steric hindrance, which improves conjugation efficiency. This is vital for creating stable and functionalized biomaterials for diagnostics and therapeutic delivery .

- Drug Delivery Systems:

-

Surface Modification:

- This compound can modify the surface properties of nanoparticles and other materials. PEGylation reduces protein adsorption and immune recognition, increasing the circulation time of nanoparticles in vivo. This property is particularly useful for developing biomedical devices and nanomedicine applications .

-

Cross-linking Reagents:

- The compound serves as a cross-linking agent in synthesizing hydrogels and other polymer networks. The versatile linkage formed through the amino group allows for creating three-dimensional structures with specific mechanical and chemical properties, applicable in tissue engineering and wound healing .

Case Study 1: Development of Targeted Drug Delivery Systems

In a study published in Bioconjugate Chemistry, researchers utilized this compound to develop targeted drug delivery systems for cancer therapy. The study demonstrated that conjugating chemotherapeutic agents to the PEG linker significantly enhanced their solubility and stability while allowing for targeted delivery to tumor cells through receptor-mediated endocytosis.

Case Study 2: Protein Conjugation Techniques

Another study highlighted the use of this compound in protein conjugation techniques aimed at improving vaccine efficacy. By attaching antigens to the PEG linker, researchers observed an increase in immunogenicity and a more robust immune response in animal models compared to free antigens.

Research Findings

Recent research has shown that this compound exhibits favorable biological activity due to its unique structural properties:

| Property | Description |

|---|---|

| Solubility | Enhanced aqueous solubility due to PEG moiety |

| Reactivity | Selective reactivity with thiol groups |

| Stability | Increased stability of conjugated biomolecules |

| Biocompatibility | Low immunogenicity and toxicity |

Propiedades

IUPAC Name |

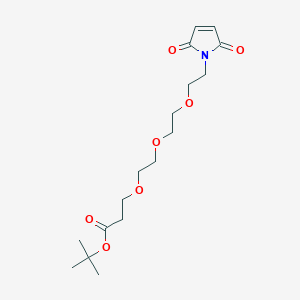

tert-butyl 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO7/c1-17(2,3)25-16(21)6-8-22-10-12-24-13-11-23-9-7-18-14(19)4-5-15(18)20/h4-5H,6-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAIKTRBCFEELB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.